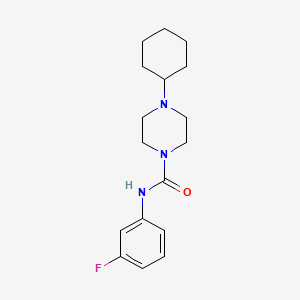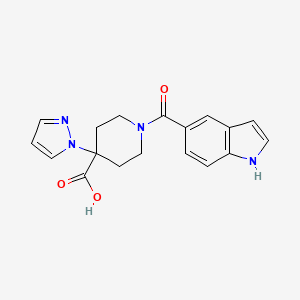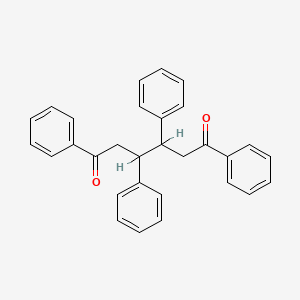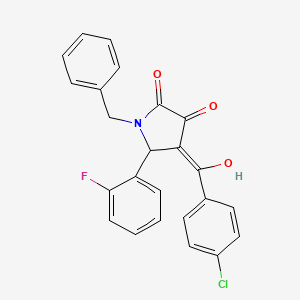
1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have a variety of physiological and biochemical effects.
Wirkmechanismus
1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA acts as an inhibitory neurotransmitter, which means it reduces the activity of neurons. This can have a calming effect on the brain, which can be beneficial in conditions such as anxiety and epilepsy.
Biochemical and Physiological Effects
The increase in GABA levels caused by 1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide can have a variety of biochemical and physiological effects. GABA is involved in the regulation of various physiological processes, including sleep, muscle tone, and hormone secretion. It also plays a role in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA aminotransferase, which means it can be used to study the role of GABA in various physiological and pathological conditions. However, one limitation of 1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide is that it has a relatively short half-life, which means it may need to be administered frequently in experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of new compounds that are more potent and selective inhibitors of GABA aminotransferase. Another area of research is the investigation of the therapeutic potential of 1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide in various neurological and psychiatric disorders. Finally, there is also interest in exploring the potential use of 1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide in combination with other drugs for the treatment of addiction.
Synthesemethoden
1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis starts with the preparation of 3-furylmethylamine, which is then reacted with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then coupled with 1,4'-bipiperidine-3-carboxylic acid to form 1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a therapeutic effect in conditions such as epilepsy, anxiety, and depression. 1'-(cyclopropylcarbonyl)-N-(3-furylmethyl)-1,4'-bipiperidine-3-carboxamide has also been investigated for its potential use in treating addiction, as GABA is involved in the reward pathways of the brain.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(furan-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(21-12-15-7-11-26-14-15)17-2-1-8-23(13-17)18-5-9-22(10-6-18)20(25)16-3-4-16/h7,11,14,16-18H,1-6,8-10,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPJESNVIZNVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5460246.png)




![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5460304.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5460310.png)
![2-[5-(3-chloro-4-fluorobenzoyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5460330.png)


![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide](/img/structure/B5460357.png)
![6-(3,4-dimethylpiperazin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5460364.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-propionylprolinamide](/img/structure/B5460367.png)
![N-(2-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5460374.png)